

5,6-Diamino-1,3-dimethyluracil: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: 5,6-Diamino-1,3-dimethyluracil

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For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Diamino-1,3-dimethyluracil is a key heterocyclic building block with significant applications in medicinal chemistry and materials science. As a derivative of uracil, a fundamental component of ribonucleic acid, this compound serves as a versatile precursor for the synthesis of a wide array of fused heterocyclic systems, including purines, pteridines, and xanthines. Its derivatives have been investigated for a range of biological activities, including as adenosine receptor antagonists, monoamine oxidase B inhibitors, and antiproliferative agents. [1] This document provides an in-depth guide to the fundamental properties, synthesis, and key applications of **5,6-Diamino-1,3-dimethyluracil**, intended for professionals in research and development.

Core Chemical and Physical Properties

5,6-Diamino-1,3-dimethyluracil is typically a pale brown solid at room temperature.[2][3] It is often supplied as a hydrate.[2][4] The compound's core structure consists of a pyrimidinedione ring with amino groups at the 5 and 6 positions and methyl groups at the 1 and 3 positions.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **5,6-Diamino-1,3-dimethyluracil**.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Reference(s)
CAS Number	5440-00-6	[2][4]
EC Number	226-621-9	[2][4]
Molecular Formula	C ₆ H ₁₀ N ₄ O ₂	[4][5][6]
Molecular Weight	170.17 g/mol (anhydrous basis)	[2][4]
IUPAC Name	5,6-diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione	[5][6]
Synonyms	4,5-Diamino-1,3-dimethyluracil, NSC 15493	[2][6]
InChI Key	BGQNOPFTJROKJE-UHFFFAOYSA-N	[6]

| Canonical SMILES | CN1C(=C(C(=O)N(C1=O)C)N)N [[2] |

Table 2: Physical Properties

Property	Value	Reference(s)
Physical State	Solid	[2]
Appearance	Pale Brown Solid	[3]
Melting Point	210-214 °C (decomposes)	[2][4][7]
Boiling Point	243.6 ± 50.0 °C (Predicted)	[4]

| Topological Polar Surface Area | 92.7 Å² [[3] |

Table 3: Spectroscopic Data

Technique	Data Highlights	Reference(s)
Mass Spectrometry	Electron ionization mass spectra are available in public databases like the NIST WebBook.	[6] [8]
^1H NMR	Spectra have been published and are available in scientific literature.	[9]

| UV Spectroscopy | The hydrochloride salt in 0.1N HCl shows an absorption peak at 260 nm. | [\[10\]](#) |

Synthesis and Experimental Protocols

The synthesis of **5,6-Diamino-1,3-dimethyluracil** typically involves the reduction of an appropriate 5-nitroso precursor. The general workflow is a two-step process starting from 6-amino-1,3-dimethyluracil.

General Synthesis Protocol via Nitrosation and Reduction

A common laboratory-scale synthesis involves the nitrosation of 6-amino-1,3-dimethyluracil, followed by the reduction of the resulting 6-amino-5-nitroso-1,3-dimethyluracil.[\[10\]](#)

Step 1: Nitrosation

- Reactants: 6-amino-1,3-dimethyluracil, Sodium Nitrite (NaNO_2), Acetic Acid.
- Procedure: 6-amino-1,3-dimethyluracil is dissolved or suspended in water. The mixture is cooled, and an aqueous solution of sodium nitrite is added. Glacial acetic acid is then added cautiously to facilitate the nitrosation reaction.[\[10\]](#) The resulting rose-red 6-amino-5-nitroso-1,3-dimethyluracil precipitates and can be collected by filtration.[\[10\]](#)

Step 2: Reduction

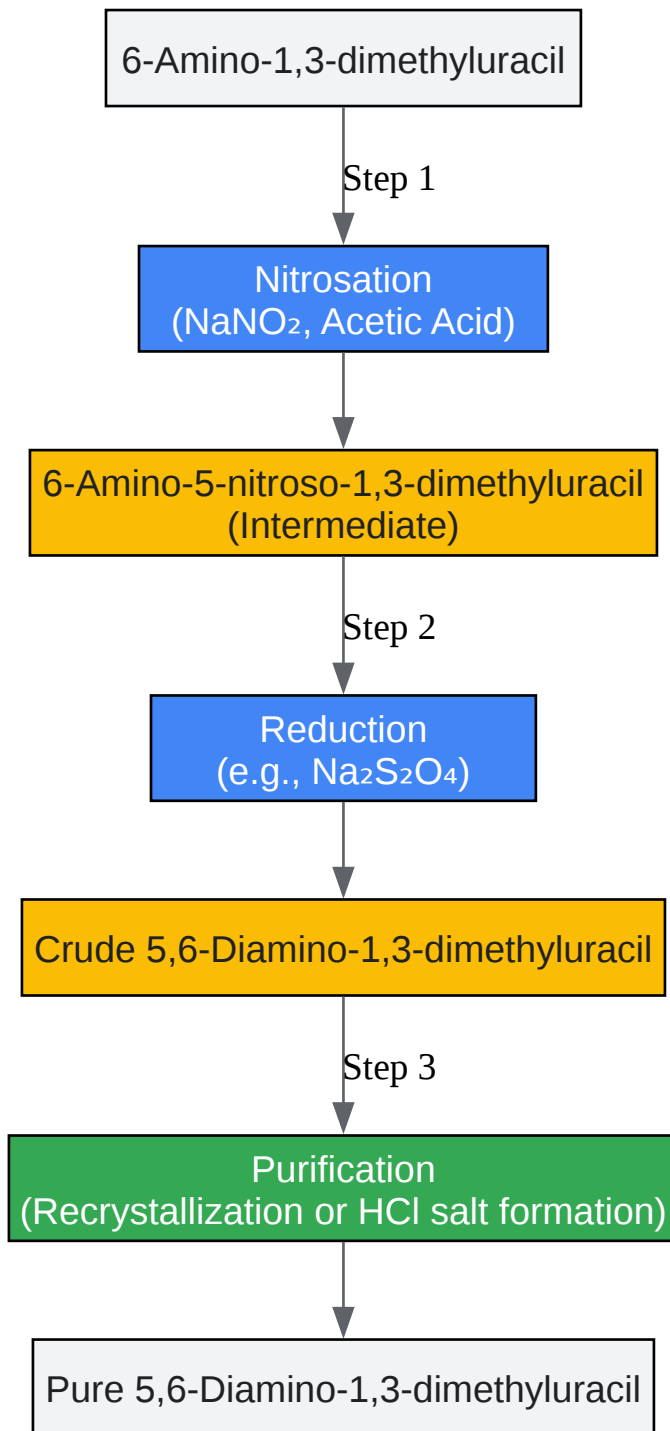
- Reactants: 6-amino-5-nitroso-1,3-dimethyluracil, Sodium Hydrosulfite ($\text{Na}_2\text{S}_2\text{O}_4$).
- Procedure: The moist nitroso compound is re-suspended in warm water.^[10] Solid sodium hydrosulfite is added portion-wise to the stirred slurry. The reduction is complete when the red color of the nitroso compound is fully bleached, indicating the formation of **5,6-Diamino-1,3-dimethyluracil**.^[10] An alternative patented method describes the catalytic hydrogenation of the 5-nitroso precursor in a basic medium.^[11]

Step 3: Purification

- Method 1 (Recrystallization): The crude product can be purified by recrystallization from ethanol.^[4]
- Method 2 (Hydrochloride Salt Formation): For higher purity, the crude product can be converted to its hydrochloride salt. The crude material is treated with concentrated hydrochloric acid, heated, and then filtered. The resulting tan-colored diaminouracil hydrochloride is washed with acetone and dried.^[10]

Synthesis Workflow Diagram

General Synthesis Workflow



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Caption: General synthesis workflow for **5,6-Diamino-1,3-dimethyluracil**.

Biological and Chemical Reactivity

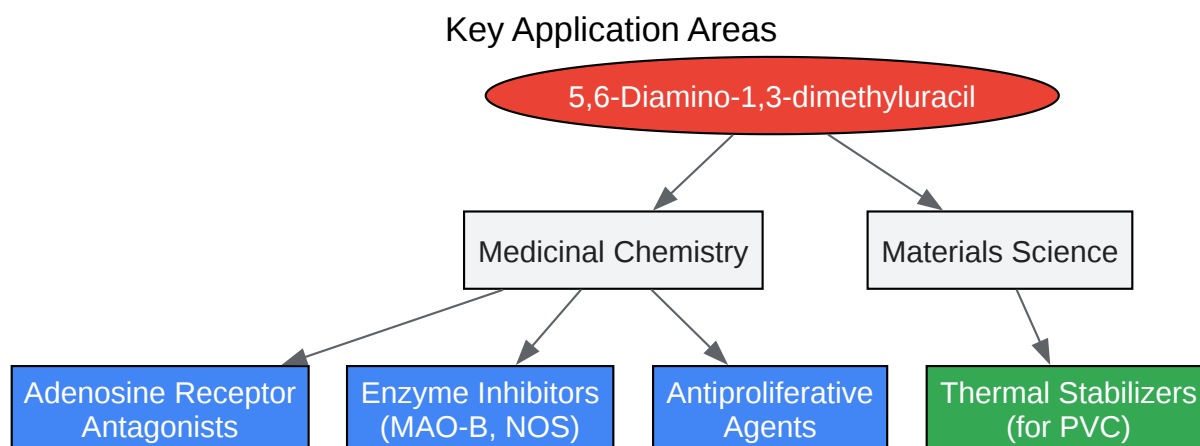
The reactivity of **5,6-Diamino-1,3-dimethyluracil** is dominated by the two adjacent amino groups, which makes it an excellent nucleophile and a precursor for cyclocondensation reactions.

Key Applications in Synthesis

This compound is a crucial starting material for synthesizing a variety of biologically active molecules. Its ability to react with bifunctional electrophiles allows for the construction of new fused ring systems.^[12]

- **Adenosine Receptor Ligands:** It is used to synthesize 8-phenylxanthines and other theophylline derivatives that act as adenosine receptor antagonists.^[4]
- **Enzyme Inhibitors:** Serves as a precursor for pteridine analogs that show inhibitory activity against monoamine oxidase B (MAO-B) and nitric oxide synthase.^[4]
- **Antiproliferative Agents:** Reacted to form fused tricyclic xanthines and cadmium complexes that have been tested for antiproliferative effects against glioma cells.^[4]
- **Materials Science:** It has been investigated as a potential non-toxic thermal stabilizer for poly(vinyl chloride) (PVC).^[13]

Logical Diagram of Applications



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Caption: Key application areas stemming from **5,6-Diamino-1,3-dimethyluracil**.

Safety and Handling

While some regulations do not classify **5,6-Diamino-1,3-dimethyluracil** as a hazardous substance, it should be handled with care in a laboratory setting.^[7] One GHS classification indicates it may be harmful if swallowed.^[3]

Table 4: Safety and Handling Information

Aspect	Recommendation	Reference(s)
Engineering Controls	Use in a chemical fume hood or with appropriate local exhaust ventilation.	[5] [14]
Personal Protective Equipment (PPE)	Wear tightly fitting safety goggles, chemical-resistant gloves, and a NIOSH-approved N95 or FFP3 particulate respirator.	[2] [5]
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place. Some sources recommend refrigeration.	[5] [7] [14]
Fire Fighting	Use water spray, alcohol-resistant foam, dry chemical, or CO ₂ . Wear self-contained breathing apparatus. Emits toxic fumes (carbon and nitrogen oxides) under fire conditions.	[5] [7]
First Aid (Inhalation)	Move person to fresh air. Seek medical attention if symptoms persist.	[5] [7]
First Aid (Skin Contact)	Take off contaminated clothing. Wash off with soap and plenty of water.	[5] [7]
First Aid (Eye Contact)	Rinse cautiously with water for at least 15 minutes. Consult a doctor.	[5] [14]
First Aid (Ingestion)	Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.	[5] [7]

| Spill Cleanup | Avoid dust formation. Sweep up and shovel into a suitable, closed container for disposal. [\[\[5\]\]](#)[\[7\]](#) |

Conclusion

5,6-Diamino-1,3-dimethyluracil is a compound of significant interest due to its role as a versatile synthetic intermediate. Its fundamental properties, characterized by the reactive diamino functionality on a pyrimidine core, enable the straightforward synthesis of complex heterocyclic structures with valuable biological activities. A thorough understanding of its chemical properties, synthesis protocols, and handling requirements is essential for its safe and effective use in research and drug development.

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